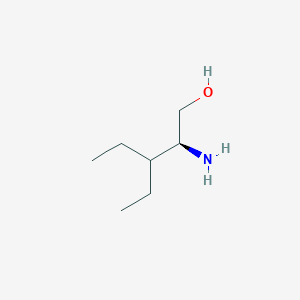(S)-2-Amino-3-ethyl-1-pentanol
CAS No.:
Cat. No.: VC14265566
Molecular Formula: C7H17NO
Molecular Weight: 131.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H17NO |
|---|---|
| Molecular Weight | 131.22 g/mol |
| IUPAC Name | (2S)-2-amino-3-ethylpentan-1-ol |
| Standard InChI | InChI=1S/C7H17NO/c1-3-6(4-2)7(8)5-9/h6-7,9H,3-5,8H2,1-2H3/t7-/m1/s1 |
| Standard InChI Key | MECYGYIMGAWTEK-SSDOTTSWSA-N |
| Isomeric SMILES | CCC(CC)[C@@H](CO)N |
| Canonical SMILES | CCC(CC)C(CO)N |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
(S)-2-Amino-3-ethyl-1-pentanol possesses the IUPAC name (S)-2-amino-3-ethylpentan-1-ol, with the molecular formula C₇H₁₇NO and a molecular weight of 131.22 g/mol. Its structure features a hydroxyl group at position 1, an amino group at position 2, and an ethyl substituent at position 3 on a pentanol backbone (Figure 1). The stereocenter at carbon 2 confers chirality, making enantioselective synthesis critical for applications requiring optical purity .
Table 1: Comparative structural properties of (S)-2-amino-3-ethyl-1-pentanol and its methyl analog
| Property | (S)-2-Amino-3-ethyl-1-pentanol | (2S,3S)-2-Amino-3-methyl-1-pentanol |
|---|---|---|
| Molecular Formula | C₇H₁₇NO | C₆H₁₅NO |
| Molecular Weight (g/mol) | 131.22 | 117.19 |
| Substituent at C3 | Ethyl (-CH₂CH₃) | Methyl (-CH₃) |
| CAS Number | Not Assigned | 24629-25-2 |
The ethyl group at C3 introduces increased steric bulk compared to methyl analogs, potentially influencing solubility, reactivity, and intermolecular interactions .
Spectroscopic Characterization
Synthesis and Manufacturing
Synthetic Pathways
Amino alcohols like (S)-2-amino-3-ethyl-1-pentanol are typically synthesized via:
-
Reduction of Amino Acids: Catalytic hydrogenation of corresponding α-amino acids (e.g., L-isoleucine derivatives) using LiAlH₄ or BH₃ yields enantiomerically pure amino alcohols .
-
Epoxide Aminolysis: Ring-opening of epoxides with ammonia or amines under basic conditions, followed by purification via chromatography .
-
Strecker Synthesis: Reaction of aldehydes with ammonium chloride and potassium cyanide, followed by hydrolysis and reduction.
For (S)-2-amino-3-ethyl-1-pentanol, the reduction of a hypothetical β-ethyl-substituted amino acid precursor is plausible but untested in literature.
Industrial Production Challenges
Scalable synthesis requires addressing:
-
Stereocontrol: Ensuring enantiomeric excess via chiral catalysts or resolving agents.
-
Byproduct Formation: Minimizing dialkylation during amination steps.
-
Purification: Separating polar amino alcohols from reaction mixtures using ion-exchange resins .
Physicochemical Properties
Predicted Properties
Using group contribution methods and analog data :
Table 2: Estimated physicochemical properties of (S)-2-amino-3-ethyl-1-pentanol
The ethyl group enhances hydrophobicity relative to methyl analogs, reducing aqueous solubility but improving organic solvent compatibility .
Applications in Industry and Research
Pharmaceutical Intermediates
Chiral amino alcohols serve as precursors to β-blockers, antiviral agents, and peptide mimetics. For example, L-Isoleucinol (a methyl analog) is utilized in peptidomimetic drug design . The ethyl variant could optimize pharmacokinetic properties via steric modulation.
Asymmetric Catalysis
Amino alcohols are ligands in enantioselective catalysis. The Sharpless epoxidation and Jacobsen hydrolytic kinetic resolution employ similar scaffolds . The ethyl group in (S)-2-amino-3-ethyl-1-pentanol may improve catalyst rigidity and selectivity.
Surfactants and Polymers
Bifunctional amino alcohols act as monomers for polyurethanes and epoxy resins. The ethyl substituent could adjust polymer flexibility and glass transition temperatures .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume